4-(3,5-Dimethyl-pyrazol-1-ylmethyl)-5-methyl-isoxazole-3-carboxylic acid
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Overview
Description
4-(3,5-Dimethyl-pyrazol-1-ylmethyl)-5-methyl-isoxazole-3-carboxylic acid is a complex organic compound that features both pyrazole and isoxazole rings These heterocyclic structures are known for their stability and versatility in various chemical reactions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3,5-Dimethyl-pyrazol-1-ylmethyl)-5-methyl-isoxazole-3-carboxylic acid typically involves the condensation of 3,5-dimethylpyrazole with an appropriate isoxazole derivative. One common method includes the use of alkylation processes where pyrazoles are reacted with bromomethyl compounds in the presence of a base such as potassium tert-butoxide in tetrahydrofuran (THF) at reflux conditions .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms may be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions: 4-(3,5-Dimethyl-pyrazol-1-ylmethyl)-5-methyl-isoxazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole or isoxazole rings, often facilitated by bases or acids.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
4-(3,5-Dimethyl-pyrazol-1-ylmethyl)-5-methyl-isoxazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its potential as an enzyme inhibitor or as a building block for bioactive molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties
Mechanism of Action
The mechanism of action of 4-(3,5-Dimethyl-pyrazol-1-ylmethyl)-5-methyl-isoxazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s pyrazole and isoxazole rings can coordinate with metal ions, forming stable complexes that can inhibit enzyme activity or modulate receptor functions. These interactions often involve hydrogen bonding, van der Waals forces, and coordination bonds.
Comparison with Similar Compounds
3,5-Dimethylpyrazole: A simpler pyrazole derivative with similar reactivity but lacking the isoxazole ring.
Isoxazole-3-carboxylic acid: Contains the isoxazole ring but lacks the pyrazole moiety.
Bis(pyrazolyl)methanes: Compounds with two pyrazole rings linked by a methylene group, used in similar applications but with different structural properties.
Uniqueness: 4-(3,5-Dimethyl-pyrazol-1-ylmethyl)-5-methyl-isoxazole-3-carboxylic acid is unique due to its combination of pyrazole and isoxazole rings, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-[(3,5-dimethylpyrazol-1-yl)methyl]-5-methyl-1,2-oxazole-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3/c1-6-4-7(2)14(12-6)5-9-8(3)17-13-10(9)11(15)16/h4H,5H2,1-3H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUKLVRTZTBLAMZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2=C(ON=C2C(=O)O)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10424450 |
Source
|
Record name | 4-(3,5-Dimethyl-pyrazol-1-ylmethyl)-5-methyl-isoxazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10424450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
957514-12-4 |
Source
|
Record name | 4-(3,5-Dimethyl-pyrazol-1-ylmethyl)-5-methyl-isoxazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10424450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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